4,4-Dimethyl-1,3-thiazolidine;hydrochloride
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Overview
Description
4,4-Dimethyl-1,3-thiazolidine;hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its diverse biological activities and is used in various fields of scientific research, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to be involved in a wide range of biological activities .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to diverse therapeutic and pharmaceutical activities .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These diverse biological responses suggest that thiazolidine derivatives likely interact with multiple biochemical pathways.
Pharmacokinetics
It is known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that this compound likely has a broad range of molecular and cellular effects .
Action Environment
It is known that the reaction kinetics between 1,2-aminothiols and aldehydes, which can form thiazolidine products, are fast and remain stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
It is known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Molecular Mechanism
It is known that thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-thiazolidine;hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,3-thiazolidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Dimethyl-1,3-thiazolidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it useful in biological studies.
Medicine: It is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Dimethyl-1,3-thiazolidine;hydrochloride include other thiazolidine derivatives such as:
- 2-Methylidene-1,3-thiazolidin-4-one
- 4-Oxo-1,3-thiazolidin-2-ylidene
- Thiazolidin-4-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4,4-dimethyl substitution enhances its stability and pharmacokinetic profile, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4,4-dimethyl-1,3-thiazolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-5(2)3-7-4-6-5;/h6H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNLXYSMEJKSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCN1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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